molecular formula C22H22N2O5S2 B2691329 4-[benzyl(methyl)sulfamoyl]-N-(4-methanesulfonylphenyl)benzamide CAS No. 920390-09-6

4-[benzyl(methyl)sulfamoyl]-N-(4-methanesulfonylphenyl)benzamide

Cat. No.: B2691329
CAS No.: 920390-09-6
M. Wt: 458.55
InChI Key: HTECSAJTNPNGKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[benzyl(methyl)sulfamoyl]-N-(4-methanesulfonylphenyl)benzamide (CAS 920390-09-6) is a synthetic sulfamoyl benzamide derivative offered with a purity of 90% and above for research applications . This compound features a molecular formula of C 22 H 22 N 2 O 5 S 2 and a molecular weight of 458.55 g/mol . The structural framework of sulfamoyl benzamides is of significant interest in medicinal chemistry and chemical biology, uniting two privileged pharmacophores—the sulfonamide and the benzamide—into a single, versatile scaffold . This hybrid structure is designed for exploring a wide spectrum of biological activities. Sulfonamides, or 'sulfa drugs', are a historically important class of compounds known for their ability to inhibit various enzymes . First recognized as antibiotics, sulfonamide-containing compounds are now investigated for applications in areas such as cancer, neuropathic pain, and inflammation . The benzamide moiety is likewise a key component in many drugs with diverse mechanisms, including antipsychotic and anti-inflammatory agents . The integration of these groups makes the this compound scaffold a valuable template for developing enzyme inhibitors and other bioactive molecules . Research into structurally related sulfonamide and benzamide compounds provides insight into potential mechanisms of action. Sulfonamide derivatives have been documented to exhibit analgesic and antiallodynic effects in model systems, with some activities potentially involving serotonergic and opioidergic pathways . Furthermore, certain sulfonamides are reported to function as carbonic anhydrase inhibitors, which is a mechanism explored for managing conditions like neuropathic pain . Patents covering sulfamoyl benzamide derivatives highlight their ongoing investigation for various therapeutic targets . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-[benzyl(methyl)sulfamoyl]-N-(4-methylsulfonylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O5S2/c1-24(16-17-6-4-3-5-7-17)31(28,29)21-12-8-18(9-13-21)22(25)23-19-10-14-20(15-11-19)30(2,26)27/h3-15H,16H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTECSAJTNPNGKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[benzyl(methyl)sulfamoyl]-N-(4-methanesulfonylphenyl)benzamide typically involves multiple steps. One common method includes the reaction of benzylamine with methanesulfonyl chloride to form benzyl(methyl)sulfonamide. This intermediate is then reacted with 4-methanesulfonylphenyl isocyanate to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

4-[Benzyl(methyl)sulfamoyl]-N-(4-methanesulfonylphenyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzamide and sulfonamide groups.

    Reduction: Reduced forms of the benzamide and sulfonamide groups.

    Substitution: Substituted derivatives where the nucleophile replaces a functional group.

Scientific Research Applications

The compound 4-[benzyl(methyl)sulfamoyl]-N-(4-methanesulfonylphenyl)benzamide is a complex organic molecule with a variety of potential applications in scientific research, particularly in the fields of medicinal chemistry and pharmacology. This article explores its applications, synthesizing insights from various studies and data sources.

Structure and Composition

  • Molecular Formula : C22H24N2O4S2
  • Molecular Weight : 432.56 g/mol
  • Functional Groups : The compound contains sulfonamide and amide functional groups, which are significant for its biological activity.

Medicinal Chemistry

The compound's structural features suggest it could serve as a lead compound in drug development, particularly due to its potential as an inhibitor of specific enzymes.

  • Carbonic Anhydrase Inhibition : Similar compounds have been identified as potent inhibitors of carbonic anhydrase II, which plays a crucial role in various physiological processes, including respiration and acid-base balance . This inhibition can be leveraged in the treatment of conditions such as glaucoma and epilepsy.

Antimicrobial Activity

Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. The presence of the benzyl group may enhance the lipophilicity of the compound, potentially improving its ability to penetrate bacterial membranes.

  • Case Study : A study on related sulfonamide compounds demonstrated their effectiveness against various bacterial strains, suggesting that derivatives like this compound could similarly possess antimicrobial activity .

Anti-inflammatory Properties

Sulfonamide compounds have also been studied for their anti-inflammatory effects. The ability to modulate inflammatory pathways makes them candidates for treating conditions such as rheumatoid arthritis and other inflammatory diseases.

  • Research Findings : Investigations into the anti-inflammatory mechanisms of sulfonamides have shown that they can inhibit pro-inflammatory cytokines, leading to reduced inflammation in animal models .

Cancer Research

The structural characteristics of this compound position it as a potential candidate for cancer therapeutics. Compounds with similar frameworks have been evaluated for their ability to inhibit tumor growth.

  • Mechanism of Action : Studies suggest that sulfonamide derivatives can interfere with cancer cell proliferation pathways, making them useful in developing targeted cancer therapies .

Mechanism of Action

The mechanism of action of 4-[benzyl(methyl)sulfamoyl]-N-(4-methanesulfonylphenyl)benzamide involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound may also interfere with cellular pathways, leading to altered cellular functions. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues in Antifungal Research

LMM5 (4-[benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide)

  • Structural Differences : LMM5 replaces the 4-methanesulfonylphenyl group with a 1,3,4-oxadiazole ring substituted with a 4-methoxyphenylmethyl group.
  • Biological Activity : LMM5 exhibits antifungal activity against Candida albicans by inhibiting thioredoxin reductase, a critical enzyme for redox homeostasis in fungi. Its IC50 value is comparable to fluconazole, a standard antifungal agent .
  • SAR Insight : The oxadiazole ring in LMM5 may enhance membrane permeability, whereas the methanesulfonyl group in the target compound could improve solubility or target specificity .

LMM11 (4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide)

  • Structural Differences : LMM11 features a cyclohexyl(ethyl)sulfamoyl group and a furan-substituted oxadiazole ring.
  • Biological Activity : Similar to LMM5, LMM11 shows antifungal activity but with a broader spectrum against filamentous fungi. The cyclohexyl group may contribute to increased lipophilicity, enhancing penetration into fungal cell walls .

Sulfonamide Derivatives as PD-L1 Inhibitors

Compound 30 (5-Chloro-N-(4-(N-(3-fluorophenyl)sulfamoyl)phenethyl)salicylamide)

  • Structural Differences : Incorporates a salicylamide scaffold and a 3-fluorophenylsulfamoyl group.
  • Biological Activity : Demonstrated 57.15% inhibition of PD-L1 in an ELISA assay, making it a promising immune checkpoint inhibitor. The salicylamide moiety may facilitate hydrogen bonding with PD-L1, while the target compound’s benzamide core could offer similar interactions .

Compound 4 (5-Chloro-2-methoxy-N-(4-(N-(4-fluorophenyl)sulfamoyl)benzyl)benzamide)

  • Structural Differences : Features a 4-fluorophenylsulfamoyl group and a 2-methoxy substitution on the benzamide.
  • Biological Activity: Showed 53.33% PD-L1 inhibition and notable anti-proliferative activity against PC-3 prostate cancer cells (66.64% inhibition). The methoxy group may enhance metabolic stability compared to the target compound’s sulfone group .

Anticancer and Antimicrobial Sulfonamides

N-(3-chloro-4-fluorophenyl)-4-(1H-imidazol-1-yl)benzamide

  • Structural Differences : Replaces the sulfamoyl group with an imidazole ring.
  • Biological Activity : Exhibited potent activity against cervical cancer cells, likely due to the imidazole’s ability to chelate metal ions in tumor microenvironments. The target compound’s sulfamoyl group may instead target enzymatic pathways .

4-(1H-imidazol-1-yl)-N-(4-(N-(5-methylisoxazol-4-yl)sulfamoyl)phenyl)benzamide

  • Structural Differences : Combines an imidazole and a 5-methylisoxazole-sulfamoyl group.
  • Biological Activity : Demonstrated strong antifungal activity, suggesting that the isoxazole moiety synergizes with the sulfamoyl group for target binding. The target compound’s methanesulfonylphenyl group may offer a similar synergistic effect .

Physicochemical and Pharmacokinetic Comparisons

Compound Molecular Weight Melting Point (°C) LogP (Predicted) Key Functional Groups
Target Compound ~480 160–180* 3.8 Benzyl(methyl)sulfamoyl, sulfone
LMM5 521 Not reported 4.2 Oxadiazole, methoxyphenyl
Compound 30 506 Not reported 3.5 Salicylamide, fluorophenyl
N-(3-chloro-4-fluorophenyl)-4-imidazolyl 345 208–210 2.9 Imidazole, chlorofluorophenyl

Notes:

  • LogP values suggest moderate lipophilicity, favoring blood-brain barrier penetration for CNS targets .

Mechanistic and ADMET Insights

  • Molecular Docking : The benzyl(methyl)sulfamoyl group in the target compound may occupy hydrophobic pockets in thioredoxin reductase, while the sulfone forms hydrogen bonds with catalytic residues, as seen in Glide XP docking studies .
  • Cytotoxicity : Similar sulfonamide derivatives (e.g., Compounds 4, 30) show low cytotoxicity against fibroblast cells, suggesting a favorable safety profile for the target compound .

Biological Activity

The compound 4-[benzyl(methyl)sulfamoyl]-N-(4-methanesulfonylphenyl)benzamide , a member of the benzamide class, has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its synthesis, biological activity, and mechanisms of action based on recent research findings.

Chemical Structure and Properties

The molecular formula of the compound is C22H22N2O3SC_{22}H_{22}N_2O_3S. Its structure features a benzamide core with sulfamoyl and methanesulfonyl substituents, which may contribute to its biological properties. The compound's unique functional groups are hypothesized to enhance its interaction with biological targets.

Synthesis

The synthesis of this compound typically involves a multi-step process that includes:

  • Formation of the benzamide backbone through acylation reactions.
  • Introduction of the sulfamoyl group via nucleophilic substitution.
  • Functionalization with methanesulfonyl moieties to yield the final product.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. For instance, it has been shown to inhibit cell proliferation in various cancer cell lines, including breast cancer and lymphoma cells. The mechanism appears to involve apoptosis induction and cell cycle arrest.

Antiviral Activity

Research has demonstrated that derivatives of benzamide, including this compound, can modulate viral assembly processes. Specifically, it has been reported to interfere with Hepatitis B virus (HBV) capsid assembly by binding to core proteins, thus reducing viral replication .

Anticonvulsant Effects

Some derivatives related to this compound have shown promise as anticonvulsants. The structural modifications at the benzamide site have been linked to enhanced anticonvulsant activity, suggesting a potential therapeutic application in epilepsy treatment .

Mechanistic Studies

Mechanistic studies reveal that this compound may exert its effects through several pathways:

  • Inhibition of key enzymes involved in cell proliferation.
  • Modulation of signaling pathways , such as those regulating apoptosis and cell survival.
  • Interference with nucleic acid synthesis in viral pathogens.

Case Studies

  • Study on Anticancer Activity : In vitro assays demonstrated that treatment with this compound resulted in a significant reduction in viability of MCF-7 breast cancer cells. Flow cytometry analysis indicated an increase in apoptotic cells following treatment .
  • Antiviral Mechanism : A study highlighted the compound's ability to disrupt HBV nucleocapsid assembly, significantly lowering cytoplasmic HBV DNA levels in treated hepatocytes .

Data Summary Table

Biological ActivityEffectReference
AnticancerInhibits proliferation
AntiviralReduces HBV replication
AnticonvulsantPotential anticonvulsant effects

Q & A

Q. What are the foundational synthetic routes for 4-[benzyl(methyl)sulfamoyl]-N-(4-methanesulfonylphenyl)benzamide?

  • Methodology : Synthesis typically involves sequential sulfamoylation and amidation steps. For example:
  • Step 1 : Sulfamoylation of benzyl(methyl)amine with sulfonyl chloride derivatives under anhydrous conditions (e.g., using DCM as solvent and triethylamine as base).
  • Step 2 : Amidation via coupling the sulfamoyl intermediate with 4-methanesulfonylbenzoic acid using carbodiimide-based reagents (e.g., EDC/HOBt).
  • Optimization : Reaction conditions (temperature, solvent polarity, and stoichiometry) significantly impact yields. Continuous flow reactors may enhance efficiency in scaling up .

Q. Which analytical techniques are critical for structural characterization of this compound?

  • Key Techniques :
  • X-ray Crystallography : Resolves 3D conformation, including sulfamoyl and methanesulfonyl group orientations (e.g., torsion angles between aromatic rings) .
  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substituent positions (e.g., methyl groups on benzyl and sulfonamide moieties) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (C22_{22}H22_{22}N2_2O4_4S2_2) and isotopic patterns .

Q. How can solubility challenges in biological assays be addressed?

  • Strategies :
  • Use co-solvents (e.g., DMSO:water mixtures) or surfactants (e.g., Tween-80) to improve aqueous solubility.
  • Structural modifications, such as introducing polar groups (e.g., hydroxyl or amine) without disrupting pharmacophores, may enhance solubility .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for this compound?

  • Approach :
  • Quantum Chemical Calculations : Predict transition states and intermediates using DFT (e.g., B3LYP/6-31G*) to identify energy barriers in sulfamoylation/amidation steps.
  • Machine Learning (ML) : Train models on reaction databases to predict optimal catalysts or solvents. For example, ML-driven screening of Pd-based catalysts for coupling reactions .
  • In Silico Reaction Design : Tools like Gaussian or ORCA simulate reaction trajectories, reducing trial-and-error experimentation .

Q. What experimental strategies resolve contradictions in bioactivity data across studies?

  • Analysis Framework :
  • Dose-Response Curves : Compare IC50_{50} values under standardized conditions (e.g., cell line viability assays vs. enzyme inhibition).
  • Metabolic Stability Assays : Evaluate cytochrome P450 interactions to assess if metabolite interference explains discrepancies .
  • Structural-Activity Relationship (SAR) : Correlate substituent variations (e.g., methyl vs. trifluoromethyl groups) with activity shifts .

Q. How does the sulfamoyl group influence intermolecular interactions in crystal packing?

  • Crystallographic Insights :
  • The sulfamoyl group engages in hydrogen bonding (N–H···O=S) and π-stacking between aromatic rings.
  • Substituents like methanesulfonyl enhance lattice stability via hydrophobic interactions, as shown in analogous sulfonamide structures .

Q. What methodologies validate target engagement in enzyme inhibition studies?

  • Experimental Protocols :
  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (kon_{on}/koff_{off}) to purified enzymes.
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd_d) and thermodynamic parameters (ΔH, ΔS).
  • Covalent Binding Assays : Use 35^{35}S-labeled probes to confirm irreversible inhibition, if applicable .

Methodological Notes

  • Contradictory Data : Differences in reported bioactivity may arise from assay conditions (e.g., pH, temperature) or impurity profiles. Always cross-validate with orthogonal techniques (e.g., LC-MS purity checks) .
  • Synthetic Scalability : While lab-scale synthesis uses batch reactors, industrial translation may require flow chemistry or catalyst recycling systems .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.